3-(Quinolin-3-YL)benzaldehyde
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Overview
Description
3-(Quinolin-3-YL)benzaldehyde is an organic compound that features a quinoline ring attached to a benzaldehyde moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological and pharmacological activities . The presence of the benzaldehyde group adds further reactivity to the molecule, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene .
Industrial Production Methods
Industrial production of 3-(Quinolin-3-YL)benzaldehyde may involve large-scale adaptations of these synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of eco-friendly catalysts and solvent-free conditions is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-3-YL)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: 3-(Quinolin-3-YL)benzoic acid.
Reduction: 3-(Quinolin-3-YL)benzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-(Quinolin-3-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Quinolin-3-YL)benzaldehyde is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit enzymes involved in critical cellular pathways, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Quinoline-3-carbaldehyde: Similar structure but lacks the benzene ring, making it less versatile in certain reactions.
3-(Quinolin-2-YL)benzaldehyde: Positional isomer with different reactivity and biological properties.
Uniqueness
3-(Quinolin-3-YL)benzaldehyde is unique due to the presence of both the quinoline ring and the benzaldehyde group, which confer a combination of reactivity and biological activity not found in simpler analogs . This makes it a valuable compound for both synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C16H11NO |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-quinolin-3-ylbenzaldehyde |
InChI |
InChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)17-10-15/h1-11H |
InChI Key |
KHYKNQBXEHSARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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